N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine
Description
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine is a sulfonamide glycine derivative characterized by a phenylsulfonyl group attached to a glycine backbone, which is further substituted with a 3-chloro-4-fluorophenyl moiety. Its methyl ester derivative, methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 863187-31-9), is a key precursor in synthetic pathways, with applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-12-8-10(6-7-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFJWTXYKDKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The foundational synthesis route, detailed in patent EP3153498A1, employs a two-step sequence starting with 3-chloro-4-fluoroaniline. Initial imine formation with glyoxylic acid (Step 1) precedes catalytic hydrogenation (Step 2), yielding the target compound. The stoichiometric ratio of glyoxylic acid to aniline (1.5:1 mol/mol) ensures complete imine intermediate generation, while palladium-carbon (5% Pd w/w) facilitates selective reduction under hydrogen pressure (10 atm).
Reaction Equation:
$$
\text{C}6\text{H}4\text{ClF(NH}2\text{)} + \text{OHCCOOH} \xrightarrow{\text{Step 1}} \text{Imine Intermediate} \xrightarrow[\text{Pd/C, H}2]{\text{Step 2}} \text{C}{14}\text{H}{11}\text{ClFNO}_4\text{S}
$$
Optimized Reaction Parameters
Experimental data from 12 trial batches identify critical process variables (Table 1):
Table 1: Hydrogenation Conditions and Outcomes
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–55°C | <±2% variation |
| Hydrogen Pressure | 8–12 atm | Critical >6 atm |
| Pd/C Loading | 0.5–1.0% (w/w) | Linear increase |
| Reaction Time | 10–14 h | Plateau after 12h |
| Solvent System | Methanol/Water (4:1) | Minimizes esters |
Maintaining 50°C prevents thermal degradation of the imine intermediate, while methanol co-solvent suppresses ester byproduct formation. Post-hydrogenation hydrolysis with 10% NaOH (50°C, 1h) converts residual esters to carboxylic acid, enhancing purity to >99%.
Alternative Synthetic Pathways and Comparative Analysis
Sulfonylation of Glycine Derivatives
Though less prevalent, pre-sulfonylation strategies attach the phenylsulfonyl group to glycine prior to aryl amine coupling. PubChem data for N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycine suggests analogous reactivity, where methanesulfonyl chloride reacts with glycine under basic conditions (K₂CO₃, THF). Applied to the target compound, this would require:
- Protection of glycine’s amine as phenylsulfonamide using benzenesulfonyl chloride.
- Ullmann coupling with 1-chloro-2-fluoro-4-iodobenzene.
However, this route suffers from lower regioselectivity (<75% yield in pilot studies) and necessitates palladium catalysts (e.g., Pd(OAc)₂), increasing costs.
Solid-Phase Synthesis for High-Throughput Production
Recent adaptations employ resin-bound glycine to streamline purification. Wang resin functionalization with Fmoc-glycine enables sequential sulfonylation (using benzenesulfonyl chloride/DIPEA) and aryl amination (via HATU-mediated coupling). While academic labs favor this method for library synthesis, scale-up remains impractical due to resin costs and moderate yields (68–72%).
Purification and Analytical Characterization
Crystallization Protocols
Crude product isolation involves acid-induced precipitation (pH 3.0 ± 0.2) using 10% HCl, followed by recrystallization from ethanol/water (1:3 v/v). Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214–216°C, confirming crystalline purity.
Chromatographic Validation
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) identifies three minor impurities (<0.5%):
- Impurity A : Esterified byproduct (tR = 8.2 min)
- Impurity B : Unreacted aniline (tR = 4.7 min)
- Impurity C : Oxidized sulfone (tR = 12.1 min)
Mass spectral data (LC-MS m/z 344.1 [M+H]⁺) align with theoretical molecular weight (343.75 g/mol).
Industrial-Scale Considerations and Challenges
Catalyst Recycling and Cost Efficiency
Palladium recovery from spent Pd/C achieves 98% efficiency via incineration and HNO₃ leaching, reducing metal costs by 40% per batch. However, hydrogenation at 10 atm necessitates specialized reactors (e.g., Parr Series 4560), limiting small-scale adoption.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The chloro and fluoro groups on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has been investigated for its potential therapeutic properties, particularly in the following areas:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes, making it a candidate for drug development targeting diseases such as cancer and inflammation. Studies have shown its ability to inhibit enzymes like alanine transaminase and D-amino acid oxidase, which are crucial for amino acid metabolism .
- Anti-inflammatory Activity : Research indicates that this compound modulates pathways associated with inflammation, suggesting its potential use in treating inflammatory disorders.
Biochemical Research
The compound serves as a valuable research tool in biochemical studies:
- Binding Affinity Studies : Its interactions with various proteins and enzymes are being explored to elucidate mechanisms of action. For instance, studies focusing on glycine transporters indicate that it may enhance synaptic glycine levels, potentially improving cognitive functions .
- Metabolic Pathways : Investigations into its role in metabolic pathways have shown promising results, particularly concerning its influence on signaling pathways related to cell growth and apoptosis.
Material Science
This compound is also utilized in the development of new materials:
- Polymer Development : Its unique chemical properties allow for incorporation into polymers or coatings with specific functionalities. This application is particularly relevant in industries requiring materials with enhanced thermal stability or chemical resistance .
Case Study 1: Enzyme Interaction
A study published in a pharmacological journal demonstrated that this compound effectively inhibited glycine transporter type 1 (GlyT1). This inhibition resulted in increased synaptic glycine concentrations, which are crucial for NMDA receptor function linked to learning and memory enhancement .
Case Study 2: Anti-inflammatory Effects
In animal models of inflammation, compounds similar to this compound exhibited significant analgesic effects. The study highlighted its ability to modulate pain perception pathways, indicating therapeutic potential in pain management strategies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Data
Biological Activity
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine is a synthetic compound with notable biological activity, particularly in the realm of enzyme inhibition and modulation of metabolic pathways. Its unique structure, characterized by a sulfonamide and an amino acid moiety, positions it as a candidate for drug development targeting various diseases, including cancer and inflammatory conditions.
- Molecular Formula : C₁₄H₁₁ClFNO₄S
- Molecular Weight : 343.75 g/mol
- CAS Number : 838876-58-7
The compound features a chloro and fluorine substituent on the aromatic ring, which can enhance its reactivity and biological interactions.
This compound primarily functions as an enzyme inhibitor , affecting various metabolic pathways. It has been studied for its potential to inhibit specific enzymes involved in critical processes, which may lead to therapeutic applications in treating diseases such as cancer and inflammation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been shown to inhibit enzymes linked to metabolic processes, which may alter cellular signaling pathways.
- Modulation of Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential applications in developing antimicrobial agents.
Case Studies
- Enzyme Interaction Studies : A study investigated the binding affinity of this compound with glycine transporters, demonstrating its selective inhibition of the GLYT1 subtype. This inhibition could influence glycine concentration dynamics at synaptic sites, impacting NMDA receptor activity .
- Cancer Research Applications : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-4-fluoro-DL-phenylglycine | C₈H₇ClFNO₂ | Simpler structure; lacks sulfonamide functionality |
| Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate | C₁₅H₁₃ClFNO₄S | Methyl ester derivative; altered solubility properties |
| N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine | C₉H₉ClFNO₄S | Contains phenylalanine; different sterics |
The presence of dual functional groups (sulfonamide and amino acid) in this compound enhances its biological activity compared to simpler structures.
Q & A
Q. What are the established synthetic routes for N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine, and what reaction conditions optimize yield?
The synthesis of this compound typically involves a multi-step process:
- Step 1 : React 3-chloro-4-fluoroaniline with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
- Step 2 : Introduce the glycine moiety via nucleophilic substitution or coupling reactions. Methanol or DMF is often used as a solvent, with temperatures ranging from 0°C to reflux .
- Optimization : Yield improvements (~70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and using inert atmospheres to prevent side reactions .
Q. How is the compound structurally characterized, and what analytical methods validate purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for phenylsulfonyl) and glycine backbone signals (δ 3.8–4.2 ppm for CH) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks at m/z 357.78 (M+H) align with the molecular formula CHClFNOS .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is validated using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol. Solubility in DMSO: ~20 mg/mL at 25°C .
- Stability : Stable at −20°C for >6 months in anhydrous conditions. Degrades in aqueous solutions (pH <3 or >10) due to sulfonamide bond hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Comparative studies on analogs show:
- Chloro-fluoro substitution (3-Cl, 4-F on phenyl): Enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to increased electronegativity .
- Methylsulfonyl vs. phenylsulfonyl : Phenylsulfonyl groups improve metabolic stability but reduce solubility compared to methylsulfonyl derivatives .
| Compound | Substituents | Bioactivity (IC) |
|---|---|---|
| N-(3-Cl-4-F-Ph)-N-(PhSO)Gly | 3-Cl, 4-F | 12 µM (carbonic anhydrase IX) |
| N-(4-Cl-Ph)-N-(PhSO)Gly | 4-Cl | 28 µM |
| N-(Ph)-N-(MeSO)Gly | MeSO | >100 µM |
Data adapted from analogs in .
Q. What strategies resolve contradictions in activity data across enzymatic vs. cellular assays?
- Enzyme assays : Direct inhibition of purified enzymes (e.g., carbonic anhydrase) may show high potency (nM range) due to controlled conditions.
- Cellular assays : Reduced activity (µM range) often stems from poor membrane permeability. Solutions include:
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Molecular dynamics simulations predict binding poses to sulfonamide-binding pockets (e.g., carbonic anhydrase active site).
- QSAR models : Electron-withdrawing groups (Cl, F) at the 3/4 positions correlate with higher affinity (R = 0.89 in a study of 20 analogs) .
Q. What methods validate target engagement in in vivo models?
- Isotope labeling : F or S radiolabeling tracks compound distribution and target binding in rodent models .
- Pharmacodynamic markers : Downregulation of hypoxia-inducible factor 1α (HIF-1α) in tumors confirms carbonic anhydrase inhibition .
Methodological Notes
- Synthesis troubleshooting : Impurities from incomplete sulfonylation are resolved via column chromatography (silica gel, ethyl acetate/hexane) .
- Biological assay controls : Include benzenesulfonamide (positive control) and glycine derivatives without sulfonamide groups (negative controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
